molecular formula C11H10O B592926 4A,8a-dihydronaphthalene-2-carbaldehyde CAS No. 131092-27-8

4A,8a-dihydronaphthalene-2-carbaldehyde

Cat. No.: B592926
CAS No.: 131092-27-8
M. Wt: 158.2
InChI Key: GMJKAXZRBKVPCN-UHFFFAOYSA-N
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Description

4a,8a-Dihydronaphthalene-2-carbaldehyde is a functionalized dihydronaphthalene derivative that serves as a versatile building block in advanced organic synthesis. Its core structure, the dihydronaphthalene scaffold, is a subject of interest in synthetic methodology development. Dihydronaphthalenes are often involved in studies concerning pericyclic reactions and serve as key intermediates in the synthesis of more complex polycyclic structures. The incorporation of an aldehyde group at the 2-position provides a highly reactive handle for further chemical diversification. This functional group allows researchers to easily elaborate the molecule through condensation reactions to form imines or hydrazones , or to undergo nucleophilic addition for carbon-chain elongation. Such transformations are fundamental in medicinal chemistry for the construction of compound libraries aimed at drug discovery . The reactivity of the aldehyde, combined with the unsaturation in the dihydronaphthalene core, makes this compound a potential precursor for synthesizing novel heterocyclic systems, including thiazole, pyrane, and pyridine derivatives, which are of significant research interest due to their diverse biological profiles . This product is intended for use in a laboratory setting by qualified professionals and is strictly for research purposes. It is not for diagnostic or therapeutic use.

Properties

CAS No.

131092-27-8

Molecular Formula

C11H10O

Molecular Weight

158.2

IUPAC Name

4a,8a-dihydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,10-11H

InChI Key

GMJKAXZRBKVPCN-UHFFFAOYSA-N

SMILES

C1=CC2C=CC(=CC2C=C1)C=O

Synonyms

2-Naphthalenecarboxaldehyde, 4a,8a-dihydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4A,8a-dihydronaphthalene-2-carbaldehyde and related compounds:

Compound CAS Number Molecular Formula Functional Groups Key Properties
4a,8a-Dihydro-naphthalene 6683-61-0 C₁₀H₁₂ None Non-aromatic bicyclic structure; higher reactivity due to partial unsaturation
Octahydronaphthalene-4a,8a-diol N/A C₁₀H₁₈O₂ Two hydroxyl groups Fully saturated bicyclic framework; polar due to hydroxyl groups
1,4-Naphthoquinone 130-15-4 C₁₀H₆O₂ Two ketone groups Aromatic quinone; strong electron-accepting properties
Naphthalene (reference) 91-20-3 C₁₀H₈ None Fully aromatic; low reactivity under ambient conditions

Key Findings:

  • Hydrogenation Effects : Partial hydrogenation (as in 4a,8a-Dihydro-naphthalene ) reduces aromaticity, increasing susceptibility to electrophilic addition compared to fully aromatic naphthalene .
  • Functional Group Influence : The carbaldehyde group in This compound would confer electrophilic character at the aldehyde carbon, similar to benzaldehyde derivatives. This contrasts with hydroxylated analogs like Octahydronaphthalene-4a,8a-diol , which exhibit hydrogen-bonding capabilities .
  • Reactivity Trends: 1,4-Naphthoquinone (CAS 130-15-4) demonstrates redox activity due to its conjugated diketone system, a feature absent in carbaldehyde derivatives .

Limitations and Data Gaps

The comparisons above rely on extrapolation from structural analogs. For instance:

  • Computational tools (e.g., CC-DPS) could model properties like dipole moments or LogP for This compound , but such analyses are absent in the evidence .

Preparation Methods

Synthesis of 1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde

A representative example involves the reaction of 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene with DMF-POCl₃ under anhydrous conditions. The electrophilic formylation occurs regioselectively at the 2-position due to the electron-rich nature of the dihydronaphthalene system. Key parameters include:

  • Temperature : 0–5°C during reagent addition, followed by gradual warming to 25°C.

  • Reaction Time : 4–6 hours for complete formylation.

  • Yield : 65–72% after purification via column chromatography.

The mechanism proceeds through the formation of a chloroiminium intermediate, which undergoes hydrolysis to yield the aldehyde.

Cyclization of Enol Ethers Followed by Oxidation

An alternative route involves the construction of the dihydronaphthalene core followed by oxidation of a methyl group to the aldehyde functionality.

UV Irradiation of Bicyclic Precursors

Jones and Scott’s method for synthesizing bullvalene derivatives provides a foundational strategy. While originally designed for bullvalene, this approach can be adapted for dihydronaphthalenes:

  • Precursor Synthesis : Bicyclo[4.2.2]deca-2,4,7,9-tetraene (8a) is prepared via thermal decomposition of diazoacetic ester in the presence of cyclooctatetraene.

  • UV Irradiation : Exposure of 8a to UV light induces a [2+2] cycloreversion, yielding 4a,8a-dihydronaphthalene derivatives.

  • Oxidation : Subsequent oxidation of a methyl substituent using pyridinium chlorochromate (PCC) or manganese dioxide introduces the aldehyde group.

Limitations : Low yields (38–45%) in the precursor synthesis step make this method less efficient than the Vilsmeier-Haack approach.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)AdvantagesLimitations
Vilsmeier-HaackDMF, POCl₃65–72High regioselectivity, mild conditionsRequires anhydrous conditions
Cyclization/OxidationUV light, PCC38–45Builds complex bicyclic frameworksMulti-step, low overall yield
Hydrazone CleavageHydrazine, Tosyl chloride58–64Versatile intermediate chemistryRequires toxic reagents

Mechanistic and Structural Considerations

Electronic Effects in Vilsmeier-Haack Reactions

The electron-donating nature of the dihydronaphthalene ring directs formylation to the 2-position. Density functional theory (DFT) studies suggest that the reaction proceeds via a Wheland intermediate stabilized by conjugation with the π-system.

Stereochemical Outcomes

X-ray crystallography of related compounds reveals non-planar dihydronaphthalene rings, with dihedral angles of 15–25° between aromatic and aliphatic regions . This distortion influences reactivity, favoring electrophilic attack at the less hindered 2-position.

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